1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine
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Overview
Description
The compound “1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine” is likely to be a derivative of indole, which is a heterocyclic compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing indole derivatives. For example, one study reported the synthesis of a compound “(Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one” using 1,3-diphenylpropane-1,3-dione and 6-bromo-1H-indole .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine involves the reaction of 6-bromoindole with 2-methylpropan-2-amine in the presence of a suitable catalyst.", "Starting Materials": [ "6-bromoindole", "2-methylpropan-2-amine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 6-bromoindole in a suitable solvent such as dichloromethane.", "Step 2: Add the catalyst to the solution and stir for a few minutes.", "Step 3: Slowly add 2-methylpropan-2-amine to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter off any solid material.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography or recrystallization to obtain the final product, 1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine." ] } | |
CAS No. |
1173157-56-6 |
Molecular Formula |
C12H15BrN2 |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-5-9(13)3-4-10(8)11/h3-5,7,15H,6,14H2,1-2H3 |
InChI Key |
LAPYRIMXQGIHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=CC(=C2)Br)N |
Purity |
95 |
Origin of Product |
United States |
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